molecular formula C15H19NO3 B1331565 (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate CAS No. 635724-46-8

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Cat. No.: B1331565
CAS No.: 635724-46-8
M. Wt: 261.32 g/mol
InChI Key: RDNNEKXIEMELDH-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (BOC) group. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.

    Oxidation: The ketone group is introduced through an oxidation reaction, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Protection of the Nitrogen: The nitrogen atom is protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group would yield an alcohol, while substitution reactions could introduce various functional groups in place of the phenyl group.

Scientific Research Applications

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in proteomics research.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: The enantiomer of the compound, with similar chemical properties but different biological activity.

    tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate: Without the stereochemical designation, representing a racemic mixture.

Uniqueness

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. This makes it valuable in research settings where stereochemistry plays a crucial role in the compound’s activity.

Properties

IUPAC Name

tert-butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNNEKXIEMELDH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650392
Record name tert-Butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635724-46-8
Record name 1,1-Dimethylethyl (2S)-4-oxo-2-phenyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635724-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-4-oxo-2-phenylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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